molecular formula C19H19N3O4S2 B3203536 2-(4-methoxyphenylsulfonamido)-N-phenethylthiazole-4-carboxamide CAS No. 1021259-99-3

2-(4-methoxyphenylsulfonamido)-N-phenethylthiazole-4-carboxamide

Cat. No.: B3203536
CAS No.: 1021259-99-3
M. Wt: 417.5 g/mol
InChI Key: ARDGZABZECEWEU-UHFFFAOYSA-N
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Description

2-(4-methoxyphenylsulfonamido)-N-phenethylthiazole-4-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a thiazole ring, a sulfonamide group, and a methoxyphenyl moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of 2-(4-methoxyphenylsulfonamido)-N-phenethylthiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiazole intermediate with a sulfonyl chloride derivative, such as 4-methoxybenzenesulfonyl chloride, in the presence of a base like triethylamine.

    Attachment of the Phenethyl Group: The phenethyl group is attached through a nucleophilic substitution reaction, where the thiazole-sulfonamide intermediate reacts with a phenethyl halide under basic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

2-(4-methoxyphenylsulfonamido)-N-phenethylthiazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl moiety, where nucleophiles like amines or thiols can replace the methoxy group.

    Hydrolysis: Acidic or basic hydrolysis can cleave the sulfonamide bond, resulting in the formation of the corresponding sulfonic acid and amine derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).

Scientific Research Applications

2-(4-methoxyphenylsulfonamido)-N-phenethylthiazole-4-carboxamide has been explored for various scientific research applications:

Comparison with Similar Compounds

2-(4-methoxyphenylsulfonamido)-N-phenethylthiazole-4-carboxamide can be compared with other sulfonamide and thiazole derivatives:

    Sulfonamide Derivatives: Compounds like sulfamethoxazole and sulfasalazine also contain the sulfonamide group but differ in their overall structure and biological activity.

    Thiazole Derivatives: Thiazole-based compounds such as thiamine (vitamin B1) and ritonavir (an antiretroviral drug) share the thiazole ring but have distinct functional groups and applications.

The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity not observed in simpler sulfonamide or thiazole derivatives.

Properties

IUPAC Name

2-[(4-methoxyphenyl)sulfonylamino]-N-(2-phenylethyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S2/c1-26-15-7-9-16(10-8-15)28(24,25)22-19-21-17(13-27-19)18(23)20-12-11-14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDGZABZECEWEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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